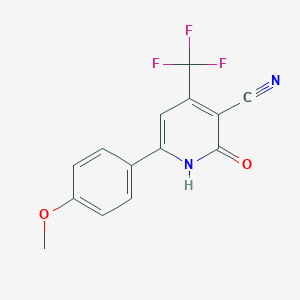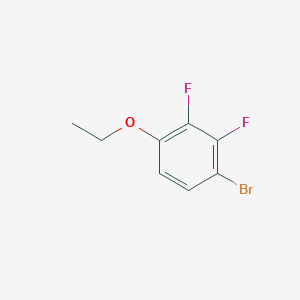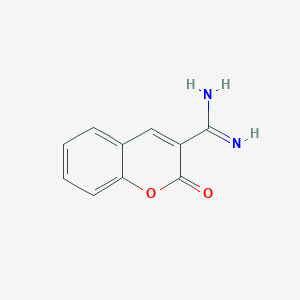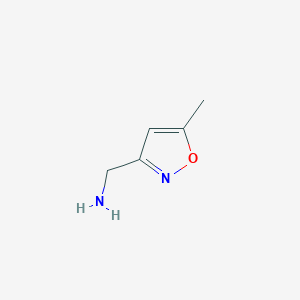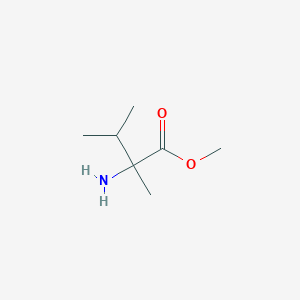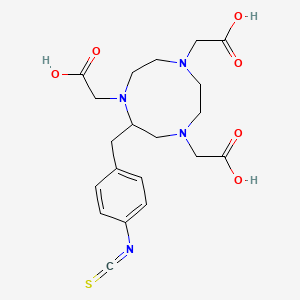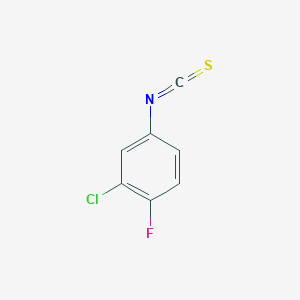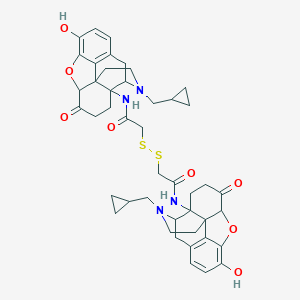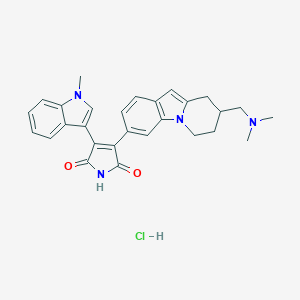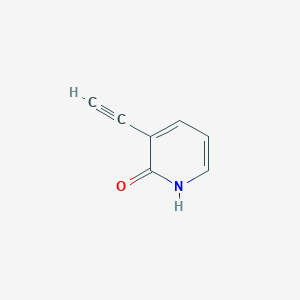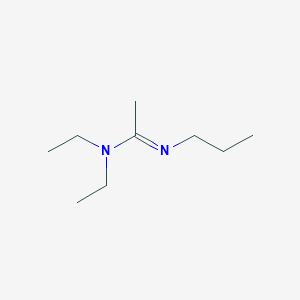
N,N-Diethyl-N'-propylacetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N'-propylacetamidine (DEPA) is a chemical compound that has been studied extensively for its potential applications in scientific research. DEPA is a derivative of the well-known antimalarial drug, chloroquine, and has been shown to have a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N,N-Diethyl-N'-propylacetamidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of N,N-Diethyl-N'-propylacetamidine as a tool for studying the role of lysosomes in various cellular processes. Lysosomes are organelles that are involved in the degradation of cellular waste and the recycling of cellular components. N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of lysosomal enzymes, which can lead to the accumulation of cellular waste and the disruption of cellular processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N'-propylacetamidine is not fully understood, but it is believed to involve the inhibition of lysosomal enzymes. N,N-Diethyl-N'-propylacetamidine has been shown to be a potent inhibitor of cathepsin B, a lysosomal enzyme that is involved in the degradation of cellular proteins. The inhibition of cathepsin B by N,N-Diethyl-N'-propylacetamidine can lead to the accumulation of cellular waste and the disruption of cellular processes.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethyl-N'-propylacetamidine has a range of interesting biochemical and physiological effects. In addition to its effects on lysosomal enzymes, N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators. N,N-Diethyl-N'-propylacetamidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethyl-N'-propylacetamidine has several advantages as a tool for scientific research. It is a potent inhibitor of lysosomal enzymes, which makes it a valuable tool for studying the role of lysosomes in various cellular processes. N,N-Diethyl-N'-propylacetamidine is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to the use of N,N-Diethyl-N'-propylacetamidine in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N,N-Diethyl-N'-propylacetamidine is not very selective in its inhibition of lysosomal enzymes, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N,N-Diethyl-N'-propylacetamidine. One area of research is the development of more selective inhibitors of lysosomal enzymes. This could lead to a better understanding of the role of lysosomes in various cellular processes. Another area of research is the use of N,N-Diethyl-N'-propylacetamidine in the treatment of various diseases. N,N-Diethyl-N'-propylacetamidine's antioxidant properties make it a promising candidate for the treatment of diseases that involve oxidative stress. Additionally, N,N-Diethyl-N'-propylacetamidine could be used in combination with other drugs to enhance their efficacy. Overall, N,N-Diethyl-N'-propylacetamidine is a promising compound that has the potential to contribute to our understanding of cellular processes and the treatment of various diseases.
Métodos De Síntesis
N,N-Diethyl-N'-propylacetamidine can be synthesized through a multi-step process involving the reaction of chloroquine with various reagents. The first step involves the reaction of chloroquine with diethylamine to form N,N-diethylchloroquine. This intermediate is then reacted with propylamine to form N,N-Diethyl-N'-propylacetamidine. The final product is purified using various chromatographic techniques. The synthesis of N,N-Diethyl-N'-propylacetamidine is a complex process that requires a high degree of technical expertise and specialized equipment.
Propiedades
Número CAS |
151328-42-6 |
|---|---|
Nombre del producto |
N,N-Diethyl-N'-propylacetamidine |
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N,N-diethyl-N'-propylethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |
Clave InChI |
AGZSVOCXEYHQGE-UHFFFAOYSA-N |
SMILES |
CCCN=C(C)N(CC)CC |
SMILES canónico |
CCCN=C(C)N(CC)CC |
Sinónimos |
N,N-Diethyl-N'Propylacetamidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
